molecular formula C21H23N3O4S2 B2694883 2,4-dimethyl-5-(N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 919017-70-2

2,4-dimethyl-5-(N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2694883
CAS RN: 919017-70-2
M. Wt: 445.55
InChI Key: FOPBWZRJWLBTCH-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry

Compounds structurally related to 2,4-dimethyl-5-(N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzenesulfonamide have been explored for their potential as ligands in metal coordination. A study reported the synthesis and structural analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, highlighting their ability to form complexes with transition metals. These complexes exhibit diverse molecular structures and supramolecular arrangements, influenced by the sulfonamide and pyridyl groups, leading to applications in coordination chemistry and potential catalytic processes (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Photophysicochemical Properties

Another study focused on the synthesis, characterization, and photophysicochemical properties of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents. The research elaborated on how these derivatives affect the photophysical and photochemical properties of zinc(II) phthalocyanine, making them suitable for photocatalytic applications. Such derivatives offer promising potential in light-harvesting and photocatalysis, leveraging the unique photophysical properties imparted by the benzenesulfonamide group (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).

Biomedical Applications

Research into biphenylsulfonamide endothelin antagonists has uncovered a series of mono- and disubstituted analogues with significant pharmacological activity. These compounds demonstrate potent inhibitory effects on endothelin-A receptors, suggesting potential therapeutic applications in managing cardiovascular diseases. The study exemplifies the pharmacological relevance of sulfonamide derivatives in drug discovery and development (N. Murugesan et al., 1998).

Molecular and Electronic Structure Analysis

The synthesis and structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlight the importance of sulfonamide derivatives in understanding molecular and electronic structures. This research provides insights into the intramolecular interactions and kinetic properties of sulfonamide derivatives, contributing to the broader understanding of their chemical behavior (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).

properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-16-12-17(2)21(29(25,26)23-15-18-8-7-11-22-14-18)13-20(16)24(3)30(27,28)19-9-5-4-6-10-19/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPBWZRJWLBTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.